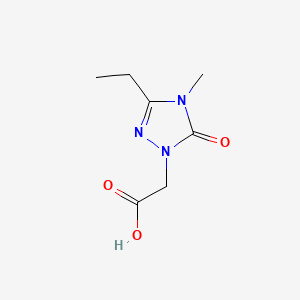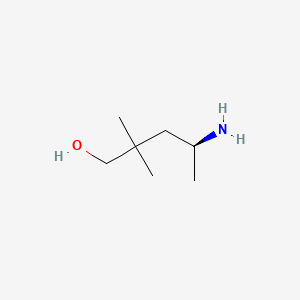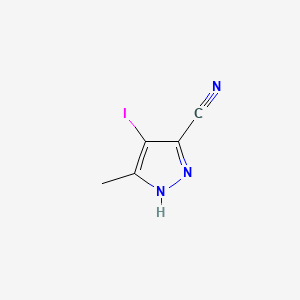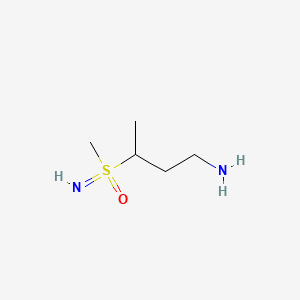![molecular formula C14H18ClN3O B6605361 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine CAS No. 2416218-57-8](/img/structure/B6605361.png)
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2R)-Aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine, also known as ACPC, is a synthetic compound that is used in a variety of scientific research applications. ACPC is a novel piperazine derivative that has been shown to possess a wide range of biological activities and has been studied extensively in the fields of pharmaceuticals and biochemistry. ACPC has been used in a variety of research applications, including pharmacological studies, biochemical studies, and physiological studies.
Applications De Recherche Scientifique
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been used in a variety of scientific research applications, including pharmacological studies, biochemical studies, and physiological studies. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been studied as a potential treatment for a variety of diseases, including cancer, HIV, and Alzheimer's disease. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been studied as a potential therapeutic agent for treating conditions such as depression, anxiety, and schizophrenia. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been studied in the fields of neuroscience and pharmacology as a potential therapeutic agent for treating neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is not fully understood. However, it is believed that 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine may act as an agonist at certain serotonin receptors and may modulate the activity of certain enzymes, such as cyclooxygenase-2. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess antioxidant activity and may act as an inhibitor of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been shown to possess a wide range of biochemical and physiological effects. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess antioxidant activity and may act as an inhibitor of certain enzymes involved in the metabolism of drugs. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess neuroprotective properties and may act as an agonist at certain serotonin receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in laboratory experiments has several advantages. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is a readily available compound and is relatively inexpensive to produce. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is also relatively stable and can be stored for long periods of time. The use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in laboratory experiments also has several limitations. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is a synthetic compound, and there is a lack of information regarding its long-term safety and toxicity. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is also a relatively new compound, and there is a lack of information regarding its potential therapeutic benefits.
Orientations Futures
The potential future directions for the use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in scientific research are numerous. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be further studied as a potential therapeutic agent for treating a variety of diseases, including cancer, HIV, and Alzheimer's disease. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could also be studied as a potential therapeutic agent for treating neurological disorders. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could also be studied as a potential treatment for depression, anxiety, and schizophrenia. Additionally, 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be studied further as an antioxidant and as an inhibitor of certain enzymes involved in the metabolism of drugs. Finally, 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be studied further as a potential modulator of certain enzymes, such as cyclooxygenase-2.
Méthodes De Synthèse
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde and piperazine in the presence of a base. The reaction of these two compounds yields a mixture of 1-(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine and 1-(2S)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine. The mixture can be separated by column chromatography and the desired product can be obtained.
Propriétés
IUPAC Name |
[(2R)-aziridin-2-yl]-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c15-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)14(19)13-9-16-13/h1-3,8,13,16H,4-7,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRLUIDFPKFOHR-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)[C@H]3CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)




![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)